molecular formula C14H10FN5O B15159001 N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-54-9

N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide

Cat. No.: B15159001
CAS No.: 651769-54-9
M. Wt: 283.26 g/mol
InChI Key: VYNHUCBDRBZADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide is a benzamide derivative featuring a fluorophenyl group at the 3-position of the aniline moiety and a tetrazole ring at the para position of the benzamide (Figure 1). Tetrazole-containing compounds are widely studied due to their metabolic stability, hydrogen-bonding capacity, and role as bioisosteres for carboxylic acids . The fluorine atom enhances lipophilicity and influences pharmacokinetic properties, such as membrane permeability and resistance to oxidative metabolism.

Properties

CAS No.

651769-54-9

Molecular Formula

C14H10FN5O

Molecular Weight

283.26 g/mol

IUPAC Name

N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C14H10FN5O/c15-11-2-1-3-12(8-11)16-14(21)10-6-4-9(5-7-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20)

InChI Key

VYNHUCBDRBZADR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic or basic conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Formation of the Benzamide Core: The final step involves the coupling of the tetrazole and fluorophenyl intermediates with a benzoyl chloride derivative under basic conditions to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the tetrazole ring or the benzamide core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

  • Positional Isomerism: The compound in -fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide, differs only in the position of the tetrazole (meta vs. para). This minor change can drastically alter receptor binding affinity due to steric and electronic effects .
  • Complexity vs. Simplicity : SCH 900822 incorporates a spiroimidazolone core and bulky substituents, enhancing selectivity for the glucagon receptor . In contrast, the target compound’s simpler structure may favor broader receptor interactions.
  • Therapeutic vs. Agrochemical Use : Fluorophenyl-benzamide derivatives like flutolanil () are used as pesticides, whereas Pranlukast () and SCH 900822 are pharmaceuticals, underscoring the role of auxiliary substituents in determining application .

Pharmacological and Physicochemical Properties

  • Tetrazole Bioisosterism : The tetrazole ring in the target compound mimics carboxylic acids, improving metabolic stability and oral bioavailability, as seen in Pranlukast .
  • Fluorine Effects : The 3-fluorophenyl group increases lipophilicity (logP ~2–3), comparable to SCH 900822’s trifluoromethyl and chloro substituents (logP ~7.9 in ), though excessive hydrophobicity can limit solubility .
  • Selectivity : SCH 900822’s spiroimidazolone moiety confers >1000-fold selectivity for glucagon receptors over GLP-1 receptors, a feature absent in simpler benzamides like the target compound .

Therapeutic Potential and Limitations

  • Limitations : Unlike Pranlukast, which has established clinical use, the target compound lacks in vivo data. Its simpler structure may result in lower potency compared to SCH 900822, which showed glucose-lowering effects at 3 mg/kg in mice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.